4-Chloro-3-fluoropyridine hydrate chemical structure and physical properties
4-Chloro-3-fluoropyridine hydrate chemical structure and physical properties
An In-Depth Technical Guide to 4-Chloro-3-fluoropyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-fluoropyridine, a key building block in modern medicinal chemistry and materials science. The document details its chemical structure, physical properties, synthesis, and reactivity. It further explores its significant applications, particularly in the development of novel therapeutics, supported by peer-reviewed literature. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile fluorinated heterocycle.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1][2][3] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] Among the various fluorinated heterocycles, 4-Chloro-3-fluoropyridine has emerged as a particularly valuable intermediate. Its distinct substitution pattern offers multiple reaction sites, enabling the synthesis of complex and diverse molecular architectures for the development of novel pharmaceuticals and advanced materials.[2]
Chemical Structure and Identification
4-Chloro-3-fluoropyridine is a disubstituted pyridine ring with a chlorine atom at the 4-position and a fluorine atom at the 3-position.
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Molecular Weight: 131.54 g/mol [5]
Structural Diagram:
Caption: Chemical structure of 4-Chloro-3-fluoropyridine.
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-3-fluoropyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Melting Point | -24 °C | [4][6] |
| Boiling Point | 138.9 °C at 760 mmHg | [4] |
| Density | 1.333 g/mL at 25 °C | [4] |
| Refractive Index | 1.503 | [4] |
| Flash Point | 28 °C (closed cup) | [7] |
| Vapor Pressure | 8.19 mmHg at 25 °C | [4] |
| Purity | ≥95.0% | [6] |
Synthesis and Reactivity
Synthesis
The synthesis of fluorinated pyridines can be achieved through various methods, including halogen exchange reactions (halex reactions), diazotization followed by fluorination (Balz-Schiemann reaction), and direct fluorination.[2][8] For 4-Chloro-3-fluoropyridine, a common synthetic route involves the fluorination of a corresponding chlorinated precursor.
Reactivity
The reactivity of 4-Chloro-3-fluoropyridine is dictated by the electronic effects of the nitrogen atom and the two halogen substituents. The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is the more labile leaving group compared to the fluorine at the 3-position in typical SNAr reactions.
A notable application of its reactivity is in regioselective amidomethylation. Studies have shown that 4-Chloro-3-fluoropyridine can undergo deprotonation at the 2-position at low temperatures, followed by reaction with an electrophile like DMF to yield 2-formyl-4-chloro-3-fluoropyridine.[9][10] Alternatively, Minisci-type radical reactions can also achieve regioselective functionalization at the 2-position.[9][10][11]
Illustrative Reaction Workflow: Regioselective Deprotonation and Formylation
The following diagram illustrates a typical experimental workflow for the regioselective formylation of 4-Chloro-3-fluoropyridine.
Caption: Experimental workflow for the regioselective formylation of 4-Chloro-3-fluoropyridine.[10]
Applications in Research and Development
4-Chloro-3-fluoropyridine is a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the pyridine ring, leading to a diverse range of derivatives.
Research has demonstrated its use in the synthesis of 2-amidomethylated pyridines, which are of interest in various medicinal chemistry programs.[9][10][11] The resulting aminomethyl derivatives can be further modified to explore structure-activity relationships in drug discovery campaigns.
Safety and Handling
4-Chloro-3-fluoropyridine is a flammable liquid and vapor that can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, proper safety precautions must be taken when handling this chemical.
Hazard Identification
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GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)[4]
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Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Recommended Handling Procedures
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Handle in a well-ventilated area, preferably in a fume hood.[12]
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
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Keep away from heat, sparks, and open flames.[7]
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Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[4]
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Ground and bond container and receiving equipment to prevent static discharge.[7]
First Aid Measures
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]
Spectral Data
Spectroscopic data is essential for the characterization and identification of 4-Chloro-3-fluoropyridine.
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¹H NMR, ¹³C NMR, and ¹⁹F NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 4-Chloro-3-fluoropyridine. Specific chemical shifts and coupling constants can confirm the substitution pattern on the pyridine ring.[10]
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FT-IR: Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[13]
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.[13]
Conclusion
4-Chloro-3-fluoropyridine is a versatile and valuable reagent in organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features and reactivity allow for the creation of a wide array of complex molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. The continued exploration of the chemistry of 4-Chloro-3-fluoropyridine is expected to lead to the discovery of new and innovative therapeutic agents.
References
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Home Sunshine Pharma. 4-Chloro-3-fluoropyridine CAS 2546-56-7. Available from: [Link]
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PubChem. 4-Chloro-3-fluoropyridine. Available from: [Link]
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Moody, C. J., et al. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry. 2020. Available from: [Link]
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Moody, C. J., et al. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry. 2020. Available from: [Link]
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Pharmaffiliates. 2,4,6-Trifluoropyridine. Available from: [Link]
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Capot Chemical. MSDS of 4-chloro-3-fluoropyridine hydrochloride. 2008. Available from: [Link]
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NextSDS. 4-Chloro-3-fluoropyridine — Chemical Substance Information. Available from: [Link]
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PubMed. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. 2020. Available from: [Link]
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American Chemical Society. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. 2020. Available from: [Link]
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Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. 2024. Available from: [Link]
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PubChemLite. 4-chloro-3-fluoropyridine (C5H3ClFN). Available from: [Link]
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MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. 2023. Available from: [Link]
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PMC. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. 2026. Available from: [Link]
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